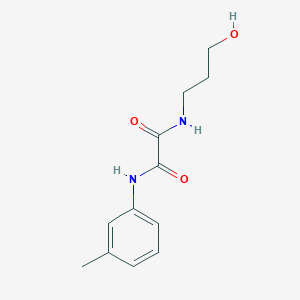

N-(3-hydroxypropyl)-N'-(3-methylphenyl)ethanediamide

Description

N-(3-Hydroxypropyl)-N'-(3-Methylphenyl)ethanediamide is an oxamide derivative characterized by a central ethanediamide (oxamide) backbone with two substituents: a 3-hydroxypropyl group and a 3-methylphenyl aromatic ring.

Such structural features make it a candidate for therapeutic and material science applications .

Properties

IUPAC Name |

N-(3-hydroxypropyl)-N'-(3-methylphenyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c1-9-4-2-5-10(8-9)14-12(17)11(16)13-6-3-7-15/h2,4-5,8,15H,3,6-7H2,1H3,(H,13,16)(H,14,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUDQKPMKFFASCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C(=O)NCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-hydroxypropyl)-N'-(3-methylphenyl)ethanediamide is a compound that has garnered interest in the scientific community due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

This compound features a hydroxypropyl group and a methylphenyl moiety, which are significant for its biological interactions. The structural formula can be represented as follows:

The biological activity of N-(3-hydroxypropyl)-N'-(3-methylphenyl)ethanediamide may involve several mechanisms:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially inhibiting the growth of various pathogens.

- Anticancer Properties : The compound has been explored for its anticancer effects, particularly in targeting specific cancer cell lines. The presence of the benzothiophene moiety in structurally similar compounds has shown promise in cancer therapy due to its ability to modulate cell signaling pathways.

Biochemical Pathways

The interaction of N-(3-hydroxypropyl)-N'-(3-methylphenyl)ethanediamide with biological systems may involve several key biochemical pathways:

- Cell Signaling Pathways : It is hypothesized that this compound may interact with pathways related to apoptosis and proliferation in cancer cells.

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in critical metabolic processes, suggesting a potential role for this compound in metabolic regulation.

Antimicrobial Activity

A study investigated the antimicrobial efficacy of N-(3-hydroxypropyl)-N'-(3-methylphenyl)ethanediamide against various bacterial strains. The results indicated that the compound exhibited significant inhibitory effects on Gram-positive bacteria, with a minimum inhibitory concentration (MIC) of 32 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

In vitro studies have demonstrated that N-(3-hydroxypropyl)-N'-(3-methylphenyl)ethanediamide can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's IC50 values were found to be 15 µM for MCF-7 and 20 µM for HeLa cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Backbone Variations

Ethanediamide vs. Succinamide

- Target Compound: The ethanediamide backbone (C₂) offers restricted conformational flexibility compared to succinamide (C₄), as seen in N-(4-Chlorophenyl)-N'-(3-Methylphenyl)succinamide .

- Succinamide Analogs : Dihedral angles between aromatic rings and the amide segments in succinamides (e.g., 16.6°–22.8° in N-(4-Chlorophenyl)-N'-(3-Methylphenyl)succinamide) suggest moderate flexibility . Ethanediamides likely exhibit smaller angles, favoring planar conformations.

Ethanediamide vs. Acetamide

- Acetamide derivatives like 2-(4-hydroxyphenyl)-2-phenyl-N-(3-phenylpropyl)acetamide () lack the dual amide functionality, reducing hydrogen-bonding capacity and structural rigidity compared to ethanediamides.

Hydrophilic vs. Hydrophobic Substituents

- 3-Hydroxypropyl Group : Increases solubility, as seen in N-(3-hydroxypropyl)-N'-(1H-indol-5-yl)ethanediamide (). This contrasts with purely aromatic analogs like N-(4-Chlorophenyl)-N'-(3-Methylphenyl)succinamide, which may exhibit lower bioavailability .

- Aromatic Substituents: 3-Methylphenyl: Provides moderate hydrophobicity, balancing solubility and target binding.

Structural and Crystallographic Insights

- Hydrogen Bonding : Crystal packing in succinamides involves N–H···O and O–H···O interactions (). Ethanediamides likely exhibit similar patterns, stabilizing crystal lattices.

- Conformational Analysis : Software like SHELX () is essential for determining dihedral angles and hydrogen-bonding networks, aiding in structure-activity relationship studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.